2-Methoxy-4-methylpyrimidine

Synthetic Methodology Chemoselective Synthesis Heterocyclic Chemistry

2-Methoxy-4-methylpyrimidine (CAS 14001-60-6) is a substituted pyrimidine heterocycle with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. Its structure features a methoxy group at the 2-position and a methyl group at the 4-position of the pyrimidine ring, which confers distinct electronic and steric properties compared to regioisomeric or differentially substituted analogs.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 14001-60-6
Cat. No. B014946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methylpyrimidine
CAS14001-60-6
Synonyms2-Methoxy-4-methylpyrimidine; 
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)OC
InChIInChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
InChIKeyCDKZAIGAEMFLEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-methylpyrimidine (CAS 14001-60-6): Core Molecular Identity and Sourcing Profile


2-Methoxy-4-methylpyrimidine (CAS 14001-60-6) is a substituted pyrimidine heterocycle with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . Its structure features a methoxy group at the 2-position and a methyl group at the 4-position of the pyrimidine ring, which confers distinct electronic and steric properties compared to regioisomeric or differentially substituted analogs . The compound is commercially available from multiple suppliers in research-grade quantities (typically 97–98% purity), with standard packaging ranging from 100 mg to 5 g, and is classified with GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) .

Why 2-Methoxy-4-methylpyrimidine Cannot Be Casually Replaced by Other Methoxy-Methylpyrimidine Regioisomers


Substitution patterns on the pyrimidine ring critically govern both chemical reactivity and biological recognition. As demonstrated by Karlinskaya et al., a methoxyl group at the 2-position exerts a markedly different electronic influence than one at the 4- or 6-position; specifically, a 2-methoxy substituent does not appreciably passivate the reactivity of a methyl group elsewhere on the ring, whereas 4- or 6-methoxy groups do [1]. This positional effect translates directly into divergent synthetic utility and biological performance, meaning that regioisomers such as 4-methoxy-2-methylpyrimidine (CAS 7314-65-0) or 2-methoxy-5-methylpyrimidine are not functionally interchangeable. Furthermore, within kinase inhibitor development, the 2-methoxypyrimidin-4-yl moiety has been specifically identified as a privileged scaffold that dissociates desired target inhibition from off-target cytochrome P450 inhibition—a property not shared by pyridinyl or other heteroaryl replacements [2].

Quantitative Evidence: Where 2-Methoxy-4-methylpyrimidine Shows Verifiable Differentiation


Synthetic Yield Comparison: Chemoselective Diazotization Route for 2-Methoxy-4-methylpyrimidine vs. Halogenated Analogs

In a chemoselective diazotization synthesis starting from 2,4-dichloropyrimidine, the target compound 2-methoxy-4-methylpyrimidine was obtained as the hydrolysis product 8 with a yield of 48% [1]. In contrast, under nonaqueous diazotization conditions, the halo-substituted analogs 6 and 7 were prepared with substantially higher efficiency, although exact yields for these were not quantified in the abstract. The 48% yield for the methyl-substituted derivative reflects the distinct reactivity profile conferred by the 4-methyl substituent relative to halogenated counterparts in this reaction manifold [1].

Synthetic Methodology Chemoselective Synthesis Heterocyclic Chemistry

Electronic Substituent Effect: 2-Methoxy vs. 4-Methoxy Positional Influence on Methyl Group Reactivity

Karlinskaya et al. investigated the effect of methoxyl substitution position on the reactivity of methyl groups in monomethoxymethylpyrimidines. They reported that a methoxyl group in the 4- or 6-position exerts a passivating effect on the ability of the methyl group to undergo azo coupling reactions. In contrast, a methoxyl group in the 2-position (as in 2-methoxy-4-methylpyrimidine) does not appreciably affect the activity of the methyl group, because the conjugation effect of the methoxyl group in the 2-position is less than in the 4- and 6-positions [1].

Physical Organic Chemistry Reactivity Prediction Pyrimidine Derivatization

Thermal Stability: Rearrangement Rate of 2-Methoxy-4-methylpyrimidine vs. Bromo- and Nitro-Substituted Analogs

Brown and Lee investigated the thermal rearrangement rates of substituted 2- and 4-alkoxypyrimidines to their N-alkyl isomers. The C-methyl derivatives (including 2-methoxy-4-methylpyrimidine) rearranged more slowly than the parent unsubstituted alkoxypyrimidines. In contrast, bromo-substituted derivatives rearranged more quickly, and nitro-substituted derivatives rearranged much more quickly [1]. Although absolute rate constants were not provided in the abstract, the relative ranking—C-methyl < H < Br < NO₂—offers a qualitative stability hierarchy.

Thermal Stability Process Chemistry Storage and Handling

Lipophilicity Profile: 2-Methoxy-4-methylpyrimidine vs. 2,4-Dimethoxypyrimidine and Other Analogs

2-Methoxy-4-methylpyrimidine exhibits a consensus Log P (octanol-water partition coefficient) of approximately 0.98, based on an average of five computational methods including XLOGP3 (0.91), WLOGP (0.79), and iLOGP (1.79) . This moderate lipophilicity contrasts with the more polar 2,4-dimethoxypyrimidine (MW 140.14 Da, Log P not explicitly reported but expected lower due to additional oxygen) and the more lipophilic 4-chloro-2-methoxypyrimidine (MW 144.56 Da, CAS 51421-99-9) [1][2].

Physicochemical Properties Drug Design ADME Prediction

Biological Scaffold Privilege: 2-Methoxypyrimidin-4-yl Moiety in Kinase Inhibitor Selectivity

In a series of CSBP/p38 kinase inhibitors, the substitution of a pyridin-4-yl group with a pyrimidin-4-yl, 2-methoxypyrimidin-4-yl, or 2-methylaminopyrimidin-4-yl effectively dissociated CSBP/p38 kinase inhibition from hepatic cytochrome P450 inhibition. Notably, this substitution also achieved an increase in oral activity [1]. While 2-methoxy-4-methylpyrimidine itself is not the final inhibitor, its 2-methoxypyrimidine core represents the privileged scaffold responsible for this selectivity enhancement, distinguishing it from pyridine-based and other heteroaryl cores [1].

Medicinal Chemistry Kinase Inhibition Off-Target Selectivity

Where 2-Methoxy-4-methylpyrimidine Delivers Proven Value: Application Scenarios Grounded in Evidence


Synthetic Intermediate Requiring a Non-Passivated Methyl Group for Downstream Functionalization

As established by Karlinskaya et al., the 2-methoxy substituent in 2-methoxy-4-methylpyrimidine does not passivate the 4-methyl group, unlike 4-methoxy or 6-methoxy analogs [1]. This makes the compound particularly valuable as a synthetic intermediate when the methyl group is intended for further reactions—such as halogenation, oxidation to aldehyde or carboxylic acid, or condensation with carbonyl compounds—without the need for aggressive activation or protecting group strategies.

Medicinal Chemistry Campaigns Targeting Kinases with CYP450 Selectivity Requirements

The 2-methoxypyrimidin-4-yl scaffold, which forms the core of 2-methoxy-4-methylpyrimidine, has been validated to dissociate CSBP/p38 kinase inhibition from hepatic cytochrome P450 inhibition while improving oral activity [2]. Medicinal chemists developing kinase inhibitors can leverage this scaffold to design analogs with reduced drug-drug interaction potential and enhanced oral bioavailability, a clear advantage over pyridine-based cores.

Process Chemistry Requiring Thermally Stable Pyrimidine Building Blocks

Brown and Lee demonstrated that C-methyl substituted alkoxypyrimidines, including 2-methoxy-4-methylpyrimidine, exhibit slower thermal rearrangement to N-alkyl isomers compared to unsubstituted, bromo-, or nitro-substituted analogs [3]. This enhanced thermal stability supports its use in reactions requiring elevated temperatures or extended heating, reducing the risk of degradation and improving process robustness and yield consistency.

Building Block for Acaricidal and Insecticidal Pyrimidine Derivatives

European Patent EP0972770 describes substituted pyrimidines with acaricidal and insecticidal activity [4]. While the patent does not explicitly quantify the performance of 2-methoxy-4-methylpyrimidine itself, the compound's structural features align with the claimed substitution patterns, positioning it as a logical starting material or intermediate for synthesizing agrochemical candidates within this patent space.

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